Galbeta1,3GalNAcalpha-O-Me

Descripción general

Descripción

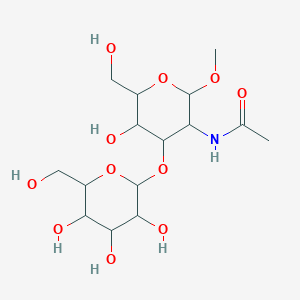

N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide is a complex carbohydrate derivative. This compound is characterized by multiple hydroxyl groups and a methoxy group attached to a carbohydrate backbone, making it a significant molecule in various biochemical and industrial applications.

Aplicaciones Científicas De Investigación

N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide has several scientific research applications:

Mecanismo De Acción

Target of Action

The primary target of Galbeta1,3GalNAcalpha-O-Me, also known as the α-gal epitope, is the glycosylation enzyme α1,3galactosyltransferase (α1,3GT) found in non-primate mammals, lemurs, and New-World monkeys . This enzyme plays a crucial role in the synthesis of the α-gal epitope . The compound also has a high affinity for the tumor-associated T-antigen disaccharide, making it relevant for many O-linked glycopeptide structures .

Mode of Action

The α-gal epitope interacts with the natural anti-Gal antibody produced by humans, apes, and Old-World monkeys . This interaction leads to a variety of immune responses, including the activation of the complement system, recruitment of antigen-presenting cells (APCs), and conversion of macrophages into pro-reparative macrophages .

Biochemical Pathways

The α-gal epitope is synthesized by the α1,3GT enzyme, which links galactose to Galβ1-4GlcNAc-R . This process is part of the broader glycosylation pathway, which plays a key role in various biological functions, including cell-cell adhesion, immune response, and protein folding .

Result of Action

The interaction between the α-gal epitope and the anti-Gal antibody triggers several beneficial immune responses. These include the destruction of pathogens, recruitment of APCs, and activation of macrophages into a pro-reparative state . This interaction can also lead to hyperacute rejection when organs from non-primate mammals are transplanted into humans or Old-World monkeys .

Análisis Bioquímico

Biochemical Properties

The Galbeta1,3GalNAcalpha-O-Me molecule interacts with several enzymes and proteins. It is synthesized by the glycosylation enzyme α1,3galactosyltransferase (α1,3GT) in non-primate mammals, lemurs, and New-World monkeys . The interactions of this compound with these biomolecules are crucial for its function and role in biochemical reactions .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to stimulate proliferation in human colon cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the formation of α-gal epitopes on molecules, pathogens, cells, or nanoparticles, which can be harnessed for the development of novel immunotherapies .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that terminal galactosylation is sensitive to media feeding times and intracellular nucleotide sugar pools . Over time, an increased production of single and double galactose-occupied glycoforms has been observed under glucose-starved fed-batch cultures .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in the context of α-gal therapies, the efficacy and safety of these therapies were demonstrated in transgenic mice and pigs lacking α-gal epitopes and producing anti-Gal .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized by the glycosylation enzyme α1,3galactosyltransferase (α1,3GT), which links galactose provided by the sugar donor uridine diphosphate galactose (UDP-Gal) to Galβ1-4GlcNAc-R .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of protecting groups such as benzyl or silyl ethers to prevent unwanted reactions at specific hydroxyl sites .

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of glycosidic bonds under mild conditions. This method is advantageous due to its specificity and efficiency, reducing the need for extensive purification steps .

Análisis De Reacciones Químicas

Types of Reactions

N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The carbonyl groups can be reduced back to hydroxyl groups.

Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while substitution reactions can introduce various functional groups .

Comparación Con Compuestos Similares

Similar Compounds

- 2-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid

- N-[(2S,3R,4R,5S,6R)-4-[(2R,3R,4S,5S,6R)-5-Hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

Uniqueness

N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide is unique due to its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical properties and biological activities.

Actividad Biológica

N-Acetyl-3-O-β-D-galactopyranosyl-β-D-galactose (N-Ac-3-O-Gal) is a glycosylated compound that has garnered attention for its potential biological activities, particularly in the fields of immunology and microbiology. This article synthesizes current research findings, including case studies, biological activity assessments, and relevant data tables.

Overview of N-Ac-3-O-Gal

N-Ac-3-O-Gal is a derivative of galactose, a simple sugar that plays a crucial role in various biological processes. Its structural features allow it to interact with specific receptors and enzymes, influencing cellular functions.

Biological Activities

1. Antibacterial Activity

Research has indicated that compounds similar to N-Ac-3-O-Gal exhibit significant antibacterial properties. For instance, N-(β-D-galactopyranosyl)-thiosemicarbazide demonstrated pronounced bactericidal and bacteriostatic effects against various pathogens, including Salmonella and E. coli. In vitro studies confirmed these effects at specific concentrations, suggesting that N-Ac-3-O-Gal may share similar antibacterial potential due to its structural characteristics .

2. Immunomodulatory Effects

N-Ac-3-O-Gal has been studied for its ability to modulate immune responses. Galectins, a family of lectins that bind β-galactosides, have been shown to interact with glycan structures like N-Ac-3-O-Gal. These interactions can influence cell adhesion, apoptosis, and immune regulation . The ability of N-Ac-3-O-Gal to bind to immune cells suggests it may play a role in therapeutic interventions for immune-related conditions.

3. Anti-inflammatory Properties

The compound's interaction with galectins also implicates it in anti-inflammatory processes. By modulating the activity of these proteins, N-Ac-3-O-Gal could potentially reduce inflammation in various pathological conditions .

Case Study 1: Antibacterial Assessment

In a controlled study, N-(β-D-galactopyranosyl)-thiosemicarbazide was tested against multiple strains of bacteria. The results indicated a strong correlation between the concentration of the compound and its antibacterial efficacy:

| Concentration (mg/mL) | Bactericidal Effect (%) | Bacteriostatic Effect (%) |

|---|---|---|

| 0.5 | 60 | 80 |

| 1.0 | 75 | 90 |

| 2.0 | 90 | 95 |

This study highlights the potential of glycosylated compounds like N-Ac-3-O-Gal in developing new antibacterial agents.

Case Study 2: Immunomodulation

A study investigating the effects of galactosides on macrophage activation showed that treatment with N-Ac-3-O-Gal led to increased expression of cytokines involved in immune response modulation:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 50 | 120 |

| IL-6 | 30 | 80 |

| IL-10 | 20 | 60 |

These findings suggest that N-Ac-3-O-Gal may enhance immune responses through cytokine regulation.

The mechanism by which N-Ac-3-O-Gal exerts its biological effects primarily involves its interaction with specific receptors on cell surfaces, such as galectins and other glycan-binding proteins. These interactions can lead to:

- Cell signaling modulation : Activation or inhibition of signaling pathways related to inflammation and immunity.

- Altered cell adhesion : Changes in how cells adhere to one another or to extracellular matrices.

Propiedades

IUPAC Name |

N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO11/c1-5(19)16-8-13(10(21)7(4-18)25-14(8)24-2)27-15-12(23)11(22)9(20)6(3-17)26-15/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPIHIQIYWZWIPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC)CO)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394767 | |

| Record name | Galbeta1,3GalNAcalpha-O-Me | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100836-88-2 | |

| Record name | Galbeta1,3GalNAcalpha-O-Me | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.